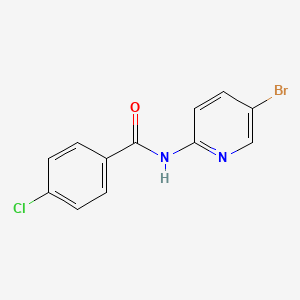
N-(5-bromopyridin-2-yl)-4-chlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-bromopyridin-2-yl)-4-chlorobenzamide, also known as BPCB, is a chemical compound that has been widely studied for its potential applications in scientific research. BPCB is a heterocyclic compound that contains both a pyridine and a benzamide group, which gives it unique properties that make it useful for a variety of applications. In
Aplicaciones Científicas De Investigación
N-(5-bromopyridin-2-yl)-4-chlorobenzamide has been studied for a variety of scientific research applications, including its potential as a fluorescent probe for detecting protein-protein interactions, its use as a kinase inhibitor, and its ability to inhibit tumor growth. N-(5-bromopyridin-2-yl)-4-chlorobenzamide has also been studied for its potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.
Mecanismo De Acción
The mechanism of action of N-(5-bromopyridin-2-yl)-4-chlorobenzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes, including kinases and proteases. N-(5-bromopyridin-2-yl)-4-chlorobenzamide has also been shown to interact with a variety of proteins, including those involved in cell signaling pathways and DNA repair.
Biochemical and Physiological Effects:
N-(5-bromopyridin-2-yl)-4-chlorobenzamide has been shown to have a variety of biochemical and physiological effects, including its ability to inhibit the growth and proliferation of cancer cells, its ability to induce apoptosis (programmed cell death), and its ability to modulate certain signaling pathways. N-(5-bromopyridin-2-yl)-4-chlorobenzamide has also been shown to have anti-inflammatory effects, and it has been studied for its potential as a treatment for neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(5-bromopyridin-2-yl)-4-chlorobenzamide in lab experiments is its unique chemical structure, which makes it useful for a variety of applications. N-(5-bromopyridin-2-yl)-4-chlorobenzamide is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, there are also some limitations to using N-(5-bromopyridin-2-yl)-4-chlorobenzamide in lab experiments, including its potential toxicity and its limited solubility in aqueous solutions.
Direcciones Futuras
There are many potential future directions for research on N-(5-bromopyridin-2-yl)-4-chlorobenzamide, including its use as a therapeutic agent for the treatment of various diseases, its use as a tool for studying protein-protein interactions, and its use as a fluorescent probe for imaging biological systems. Further research is also needed to fully understand the mechanism of action of N-(5-bromopyridin-2-yl)-4-chlorobenzamide and to optimize its properties for various applications. Overall, N-(5-bromopyridin-2-yl)-4-chlorobenzamide is a promising compound that has the potential to make significant contributions to scientific research.
Métodos De Síntesis
The synthesis of N-(5-bromopyridin-2-yl)-4-chlorobenzamide involves the reaction of 2-amino-5-bromopyridine with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide that is subsequently deprotonated to form the final product. The yield of the reaction is typically around 50%, and the purity of the product can be improved through recrystallization.
Propiedades
IUPAC Name |
N-(5-bromopyridin-2-yl)-4-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrClN2O/c13-9-3-6-11(15-7-9)16-12(17)8-1-4-10(14)5-2-8/h1-7H,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTQWKPVAJQPJQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromopyridin-2-yl)-4-chlorobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

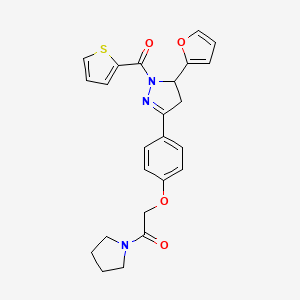
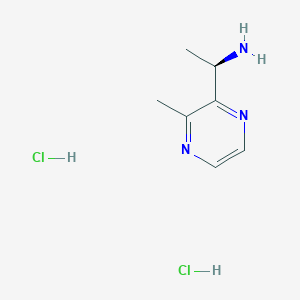
![4-[(3-Methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B2615507.png)
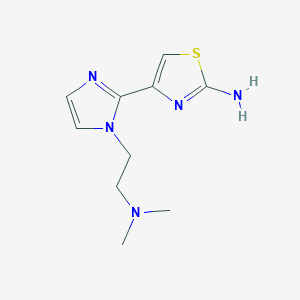


![(Z)-2-Cyano-N-(furan-2-ylmethyl)-3-[3-methoxy-4-[2-oxo-2-(2,4,6-trimethylanilino)ethoxy]phenyl]prop-2-enamide](/img/structure/B2615511.png)
![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-cyclopentyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2615512.png)
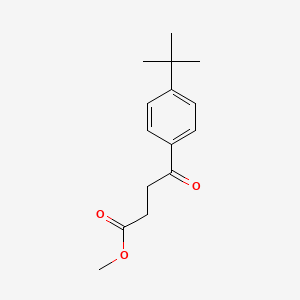
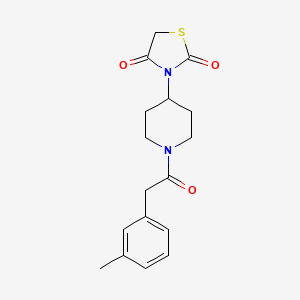
![Spiro[2,3-dihydropyrrolizine-1,2'-oxirane]](/img/structure/B2615520.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide hydrochloride](/img/structure/B2615521.png)
![4-Chloro-3-isopropyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2615522.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(diphenylmethyl)amino]acetamide](/img/structure/B2615523.png)